molecular formula C5H10O2 B1360277 2-Butanone, 4-methoxy- CAS No. 6975-85-5

2-Butanone, 4-methoxy-

Cat. No. B1360277
CAS RN: 6975-85-5
M. Wt: 102.13 g/mol
InChI Key: DRWOJIIXBYNGGW-UHFFFAOYSA-N
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Patent
US04128728

Procedure details

152 g of 1-methoxybutan-3-one is dripped in the course of one hour into a boiling mixture of 400 g of diethyl ketone and 5 g of a 30% by weight solution of sodium methylate in methanol. The whole is then heated under reflux for another hour. The reaction mixture is neutralized with glacial acetic acid and then fractionated. 70 g of 2,3,6-trimethyl-2-cyclohexen-1-one and 9 g of 4-methyl-3-ethyl-2-cyclohexen-1-one is obtained. The total yield of cyclohexenone is 57% with reference to 1-methoxybutan-3-one.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH2:3][CH2:4][C:5](=[O:7])[CH3:6].[CH2:8]([C:10]([CH2:12][CH3:13])=[O:11])[CH3:9].C[O-].[Na+].[C:17](O)(=O)[CH3:18]>CO>[CH3:3][C:4]1[C:5](=[O:7])[CH:6]([CH3:17])[CH2:9][CH2:8][C:10]=1[CH3:12].[CH3:3][CH:4]1[CH2:13][CH2:12][C:10](=[O:11])[CH:8]=[C:9]1[CH2:17][CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
COCCC(C)=O
Name
Quantity
400 g
Type
reactant
Smiles
C(C)C(=O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The whole is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for another hour

Outcomes

Product
Name
Type
product
Smiles
CC=1C(C(CCC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
Name
Type
product
Smiles
CC1C(=CC(CC1)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.